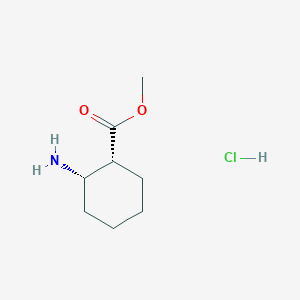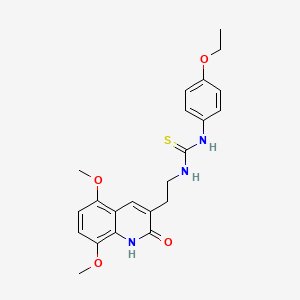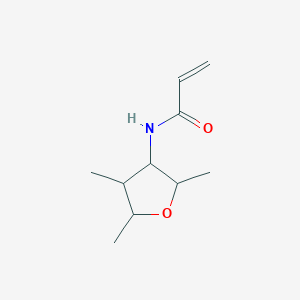
2-((E)-((Z)-5-(4-(dimethylamino)benzylidene)-4-oxothiazolidin-2-ylidene)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .
Molecular Structure Analysis
The molecular structure of amino acids is determined by the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Physical And Chemical Properties Analysis
Amino acids have high melting points due to their ionic properties . Their solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether .Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives, including compounds with similar structures, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit significant inhibition efficiency, potentially due to their adsorption onto the metal surface, which can be both physical and chemical. This application is crucial in industries where metal preservation is essential, such as in pipelines and construction materials (Hu et al., 2016).
Antimicrobial Activity
Novel thiazolidinone compounds, which bear resemblance to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit promising activity against known standard drugs, indicating their potential in developing new antimicrobial agents. This research is particularly relevant in addressing the increasing concern over antibiotic resistance (Subramanian et al., 2009).
Synthesis of Heterocycles
Thiazolidinone derivatives have also been utilized in the synthesis of various heterocyclic compounds. These synthetic routes offer potential applications in pharmaceuticals, agrochemicals, and dyes. The ability to create diverse heterocycles from thiazolidinones demonstrates the versatility of these compounds in organic synthesis (Uršič et al., 2010).
Anticancer Activity
Some thiazolidinones, including those with benzothiazole moieties, have been screened for antitumor activity. Certain derivatives have shown activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, highlighting their potential as anticancer agents. This area of research is crucial for the development of new therapeutic options for cancer treatment (Havrylyuk et al., 2010).
Anticonvulsant Properties
Research into 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones has shown that these compounds possess anticonvulsant activities. This suggests that derivatives of thiazolidinones could be explored further for their potential in treating neurological disorders, such as epilepsy (Senthilraja & Alagarsamy, 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of our compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a process of chemical oxidation . This involves the removal of electrons from susceptible chemical groups, oxidizing them, and becoming reduced in the process.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the synthesis of amino acids from glycolytic and citric acid cycle intermediates . It could also potentially affect the metabolism of short-chain fatty acids, such as acetic acid .
Pharmacokinetics
It can be inferred from related compounds that it might undergo phase-1 metabolic reactions such as oxidation, hydroxylation, demethylation, deacetylation, and hepatic conjunctions . These reactions could impact its bioavailability.
Result of Action
It can be inferred from related compounds that it may generate oxidative stress , alter the function of pre-sympathetic neurons , and potentially influence cardiovascular function .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH. For instance, amino acids, which might be structurally similar to our compound, can act as both an acid and a base, depending on the pH of the environment . Changes in pH can lead to changes in protein structure, which in turn can change biological activity .
Safety and Hazards
Orientations Futures
The study of amino acids and their derivatives has many potential future directions. For example, understanding the distribution and function of amino acids in various systems can have implications for waste treatment and energy production . Additionally, the study of amino acids can contribute to the development of new pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
2-[[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)10-5-3-9(4-6-10)7-11-13(20)16-14(21-11)15-8-12(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTSECXVHDPPDA-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NCC(=O)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)

![3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2884031.png)
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)
![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2884035.png)
![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)

![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)

![N-(2-(dimethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2884043.png)


